REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[NH:8][N:7]=[C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=1.C1(=O)O[CH2:18][CH2:17][O:16]1>CN(C=O)C>[CH3:3][C:4]1[N:8]([CH2:18][CH2:17][OH:16])[N:7]=[C:6]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NN1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 15 h
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
The mixture was treated with 4 M aq K2CO3 (90 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 h
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
diluted with H2O (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
more H2O (100 mL) and then hexanes (100 mL) were added
|
Type
|
STIRRING
|
Details
|
The mixture was shaken vigorously
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
Crystals formed
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
FILTRATION
|
Details
|
the crystals were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with hexanes (2×50 mL)
|
Type
|
DISSOLUTION
|
Details
|
The crystals were dissolved in Et2O/EtOAc (1:1; 200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (75° C.)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NN1CCO)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.86 g | |
YIELD: PERCENTYIELD | 59.6% | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |